

A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B032544

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-(aminomethyl)-2-oxazolidinone**, a critical heterocyclic compound. It serves as a foundational building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics. This document covers its core molecular features, a summary of its physicochemical properties, and a representative synthetic pathway.

Molecular Structure and Properties

5-(Aminomethyl)-2-oxazolidinone is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with an aminomethyl group at the 5-position. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and ether oxygens) contributes to its chemical reactivity and utility as a synthetic intermediate.

The molecular structure is as follows:

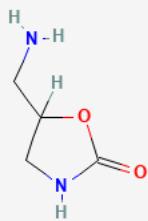


Image Source: PubChem CID 10534645.

Table 1: Physicochemical Properties of **5-(Aminomethyl)-2-oxazolidinone**

Property	Value	Source
Molecular Formula	C ₄ H ₈ N ₂ O ₂	
Molecular Weight	116.12 g/mol	
Exact Mass	116.058577502 Da	
CAS Number	119736-09-3	
Density (Predicted)	1.196 ± 0.06 g/cm ³	
Boiling Point (Predicted)	382.7 ± 11.0 °C	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
LogP	0.08260	

Significance in Drug Development

The oxazolidinone ring system is the core scaffold of a vital class of synthetic antibiotics. These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA) and Vancomycin-resistant Enterococci.

(VRE). They function by inhibiting the initiation phase of bacterial protein synthesis, a unique mechanism of action that prevents cross-resistance with other antibiotic classes.

5-(Aminomethyl)-2-oxazolidinone and its derivatives are key intermediates in the synthesis of these antibacterial agents, such as Linezolid (Zyvox) and Rivaroxaban. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the substituents on this core structure to enhance potency and expand the antibacterial spectrum.

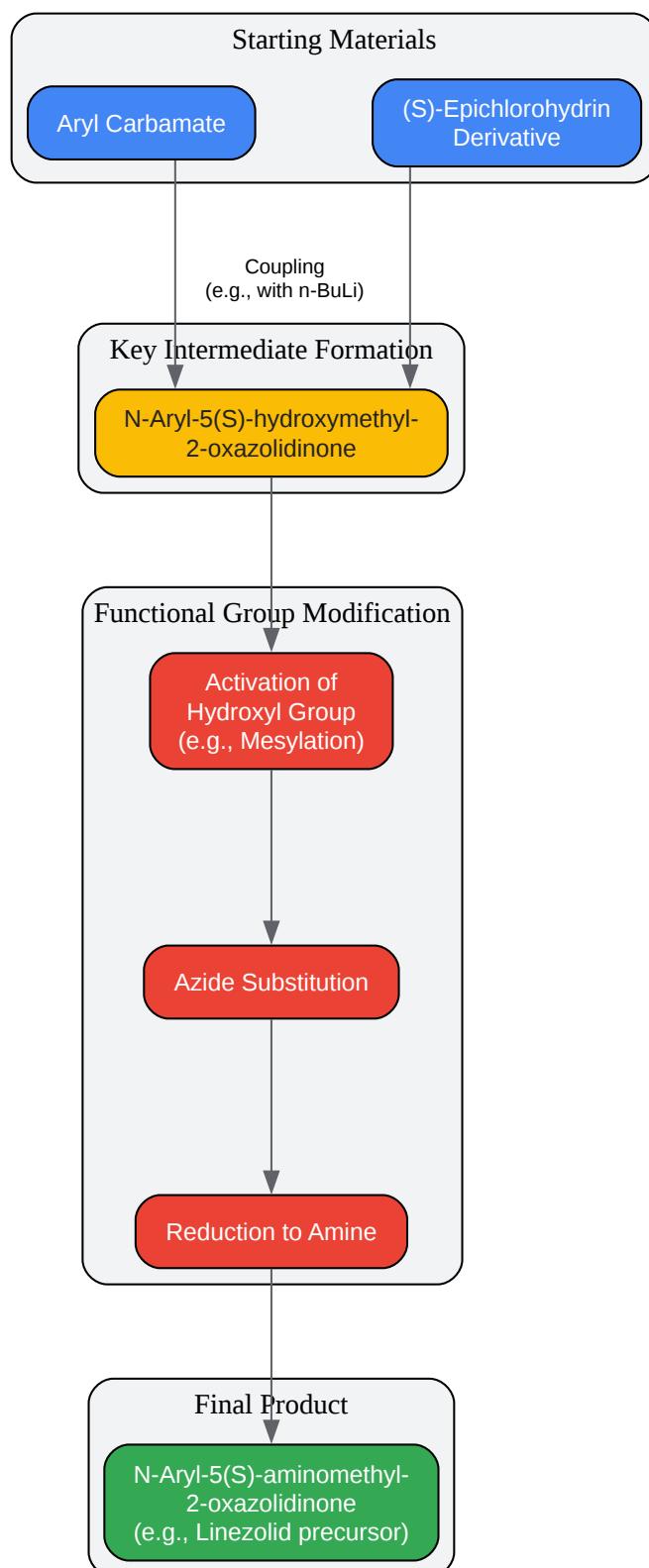
Experimental Protocols: Synthesis of an Oxazolidinone Intermediate

The following protocol is a representative method for the synthesis of a key precursor to N-Aryl-**5-(aminomethyl)-2-oxazolidinones**, adapted from methodologies described in the literature for synthesizing oxazolidinone antibiotics. This pathway involves the synthesis of an N-protected intermediate from (R)-epichlorohydrin.

Objective: To synthesize (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a protected form of **5-(aminomethyl)-2-oxazolidinone**.

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

- Reagents & Setup: Prepare a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) in a reaction vessel equipped with a stirrer and heating mantle. Heat the mixture to 60 °C.
- Reaction: Add (R)-epichlorohydrin (0.5 mol) dropwise to the heated mixture over a period of 30 minutes. Maintain the temperature and continue stirring for 1 hour after the addition is complete.
- Work-up: Remove the water from the reaction mixture under reduced pressure. Add ethyl acetate (500 mL) to the solid residue.
- Purification: Filter the mixture and wash the filter cake with additional ethyl acetate (2 x 200 mL). Combine the organic fractions, dry over anhydrous sodium sulfate (Na_2SO_4), and


concentrate in *vacuo* to yield a white solid. Recrystallize the solid from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

- **Reagents & Setup:** Dissolve the (R)-5-(Chloromethyl)oxazolidin-2-one (0.20 mol) from Step 1 and potassium phthalimide (0.22 mol) in dimethylformamide (DMF, 500 mL) in a reaction vessel.
- **Reaction:** Heat the solution to 80 °C and maintain this temperature for 12 hours.
- **Work-up:** Cool the reaction to ambient temperature. Dilute the mixture with water (2 L) and extract with dichloromethane (3 x 200 mL).
- **Purification:** Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄. Evaporate the solvent in *vacuo* to yield a white solid. Crystallize the product from a mixture of ethyl acetate and petroleum ether to afford the pure title compound. This phthalimide-protected compound can then be deprotected and further functionalized to produce various N-aryl-**5-(aminomethyl)-2-oxazolidinone** antibiotics.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of N-Aryl-**5-(aminomethyl)-2-oxazolidinone** derivatives, highlighting the role of the core intermediate.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for N-Aryl-5-(S)-aminomethyl-2-oxazolidinone derivatives.

- To cite this document: BenchChem. [A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032544#5-aminomethyl-2-oxazolidinone-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com